1-Isopropyl-1H-1,2,4-triazol-5-amine
Overview
Description
1-Isopropyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Triazol-5-amines, a class of compounds to which this molecule belongs, have been reported to inhibit enzymes related to cardiovascular diseases .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s worth noting that similar compounds have been used as starting materials for the synthesis of antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Result of Action
Compounds with similar structures have been found to exhibit inhibitory activity against certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
It’s known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives exhibit a wide range of biological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties
Cellular Effects
1,2,4-triazole derivatives are known to have a wide range of biological activities, suggesting that they may influence cell function
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of amidines with carboxylic acids, followed by cyclization with hydrazines . Another method includes the intramolecular cyclocondensation of amidoguanidines . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
1-Isopropyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
- 1-Propyl-1H-1,2,4-triazol-3-amine
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
Comparison: 1-Isopropyl-1H-1,2,4-triazol-5-amine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications .
Properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFEVLLHJPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610925 | |
Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870992-11-3 | |
Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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